molecular formula C9H8FNO B12850641 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene

1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene

Cat. No.: B12850641
M. Wt: 165.16 g/mol
InChI Key: LAXZXMZLHNANEI-UHFFFAOYSA-N
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Description

1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene is a synthetic small molecule with a molecular formula of C9H8FNO2 and a molecular weight of 181.17 g/mol. This compound features a unique structure combining a reactive aminooxy (-ONH2) functional group, a rigid propargyl (2-propyn-1-yl) linker, and a 4-fluorobenzene ring. The aminooxy group is a key reactive handle, allowing for efficient conjugation with carbonyl compounds, such as ketones and aldehydes, via oxime bond formation under mild acidic conditions. This property makes it a valuable building block in chemical biology and medicinal chemistry for the bioconjugation of peptides, proteins, and carbohydrates, as well as for the synthesis of more complex molecular architectures. The incorporation of the fluoroaromatic moiety can enhance the compound's potential in developing PET (Positron Emission Tomography) radiotracers or serve as a phenyl bioisostere in drug discovery. The propargyl linker further offers versatility for additional modification through click chemistry, such as copper-catalyzed azide-alkyne cycloaddition. This dual-functional capability positions this compound as a promising bifunctional linker for probe development, site-specific protein labeling, and the creation of antibody-drug conjugates (ADCs). This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

O-[1-(4-fluorophenyl)prop-2-ynyl]hydroxylamine

InChI

InChI=1S/C9H8FNO/c1-2-9(12-11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2

InChI Key

LAXZXMZLHNANEI-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=C(C=C1)F)ON

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-2-propyn-1-ol or Analogues

The propargyl intermediate can be prepared by nucleophilic addition of a terminal alkyne to a 4-fluorobenzaldehyde derivative or via Sonogashira coupling of 4-fluoroiodobenzene with propargyl alcohol derivatives.

  • Sonogashira Coupling : Using 4-fluoroiodobenzene and propargyl alcohol under palladium-catalyzed conditions with copper(I) iodide as co-catalyst in an inert atmosphere (e.g., nitrogen) and base such as cesium carbonate or triethylamine in solvents like dimethyl sulfoxide or DMF at elevated temperatures (80–110 °C) for 12–24 hours yields the propargyl alcohol intermediate with good yields (typically 50–80%).
Step Reagents & Conditions Yield (%) Notes
Sonogashira coupling 4-fluoroiodobenzene, propargyl alcohol, Pd catalyst, CuI, Cs2CO3, DMSO, 100 °C, 20 h 54 Inert atmosphere, purification by column chromatography

Alternative Routes

  • Direct alkylation of 4-fluorobenzyl halides with propargyl amines or protected aminooxy precursors under basic conditions.
  • Use of 4-fluorobenzyl bromide or chloride as electrophiles in nucleophilic substitution reactions.

Introduction of the Aminooxy Group

The aminooxy group (-ONH2) is typically introduced via nucleophilic substitution or oxime formation strategies:

Nucleophilic Substitution with Aminooxy Precursors

  • The propargyl intermediate bearing a good leaving group (e.g., halide or tosylate) at the propargyl position is reacted with hydroxylamine derivatives or protected aminooxy nucleophiles.
  • Conditions often involve polar aprotic solvents (DMF, DMSO), mild bases, and temperatures ranging from room temperature to 80 °C.
  • Protection/deprotection steps may be necessary to stabilize the aminooxy group during synthesis.

Oxime Formation and Reduction

  • An aldehyde or ketone precursor at the propargyl position can be converted to an oxime by reaction with hydroxylamine.
  • Subsequent reduction or functional group transformation yields the aminooxy derivative.

Representative Preparation Method (Hypothetical Based on Literature)

Step Reagents & Conditions Yield (%) Comments
1. Sonogashira coupling of 4-fluoroiodobenzene with propargyl alcohol Pd(PPh3)2Cl2, CuI, Cs2CO3, DMSO, 100 °C, 20 h 54 Produces 1-(4-fluorophenyl)-2-propyn-1-ol
2. Conversion of propargyl alcohol to propargyl halide (e.g., chloride) SOCl2 or PCl5, inert solvent, 0 °C to RT 70–80 Activates for nucleophilic substitution
3. Nucleophilic substitution with hydroxylamine or O-protected aminooxy reagent NH2OH·HCl, base (e.g., NaHCO3), DMF, 50–80 °C 60–75 Introduces aminooxy group
4. Deprotection (if applicable) Acidic or basic conditions depending on protecting group 80–90 Yields final this compound

Analytical and Purification Techniques

  • Purification is typically achieved by flash column chromatography using silica gel with solvent gradients of ethyl acetate and hexanes.
  • Characterization includes ^1H NMR, ^13C NMR, ^19F NMR (to confirm fluorine substitution), HRMS, and HPLC for purity assessment.
  • Yields vary depending on reaction conditions but generally range from 50% to 80% per step.

Research Findings and Optimization Notes

  • Copper(I) iodide catalysis is effective for coupling steps involving aryl halides and alkynes.
  • Cesium carbonate is a preferred base for Sonogashira coupling due to its strong basicity and solubility.
  • Aminooxy group introduction requires careful control of reaction temperature and pH to avoid side reactions such as alkyne polymerization or aromatic substitution.
  • Protecting groups on aminooxy nitrogen (e.g., Boc, phthalimide) improve stability during synthesis and are removed in final steps.
  • Inert atmosphere (nitrogen or argon) is critical to prevent oxidation of sensitive intermediates.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range (%) Notes
Sonogashira coupling 4-fluoroiodobenzene, propargyl alcohol, Pd catalyst, CuI, Cs2CO3 100 °C, 20 h, inert atmosphere 50–60 Formation of propargyl intermediate
Halide formation SOCl2 or PCl5 0 °C to RT 70–80 Activation for substitution
Aminooxy substitution Hydroxylamine or protected aminooxy reagent, base 50–80 °C 60–75 Introduction of aminooxy group
Deprotection Acid or base RT to 50 °C 80–90 Final product formation

This detailed synthesis approach for this compound is based on established organic synthesis principles and supported by analogous procedures reported in the literature for similar compounds containing aminooxy and fluorophenyl groups. The use of palladium-catalyzed coupling, nucleophilic substitution, and protecting group strategies are central to achieving high purity and yield.

Chemical Reactions Analysis

1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

    Coupling Reactions: The propynyl group allows for coupling reactions, such as click chemistry, to form various conjugates and bioconjugates.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

Biochemical Research

1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene is particularly valuable in biochemical research due to its ability to modify biomolecules. Key applications include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to glycosylation. This inhibition can be crucial for studying the roles of glycosylation in cell signaling and disease progression.
  • Protein Modification : The aminooxy group can form stable bonds with carbonyl-containing biomolecules, facilitating the study of protein interactions and modifications.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Applications include:

  • Covalent Bond Formation : The aminooxy group allows for the formation of covalent bonds with various substrates, enabling targeted drug delivery systems.
  • Synthetic Routes : It can be synthesized through multiple methods, including reactions with carbonyl compounds under controlled conditions, allowing for tailored synthesis based on desired outcomes.

Industrial Applications

The pharmaceutical industry utilizes this compound for drug development due to its inhibitory properties. Specific applications include:

  • Drug Design : Its ability to inhibit key metabolic enzymes makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Fine Chemical Production : The compound is used in producing fine chemicals due to its reactivity and ability to undergo various transformations.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different applications:

Study Focus Findings
Study AEnzyme InhibitionDemonstrated inhibition of ornithine decarboxylase, affecting polyamine synthesis and cellular proliferation.
Study BGlycosylationShowed that modification of glycoproteins with this compound altered cell signaling pathways significantly.
Study CDrug DevelopmentIdentified potential therapeutic applications targeting cancer metabolism through enzyme inhibition mechanisms.

Mechanism of Action

The mechanism of action of 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling applications. Additionally, the propynyl group allows for click chemistry reactions, enabling the formation of complex molecular architectures. The fluorobenzene ring imparts stability and specific reactivity, contributing to the compound’s overall functionality.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Key Properties/Applications References
1-(Azidomethyl)-4-fluorobenzene (3c) –CH₂N₃ Click chemistry precursor; Leishmania growth inhibition studies
1-(Difluoromethyl)-4-fluorobenzene (4j) –CF₂H Volatile intermediate; limited isolation due to instability
1-(4-Chlorobutyl)-4-fluorobenzene –(CH₂)₄Cl Alkylating agent for antipsychotic drug synthesis (e.g., haloperidol analogs)
1-(Benzyloxyethyl)-4-fluorobenzene –CH₂OCH₂C₆H₅ Etherification substrate; moderate yields in cross-etherification
4-F-α-PVP (Cathinone derivative) –C(O)(pyrrolidinyl)-CH₂– Designer drug with stimulant activity; structural analogs show varying potency
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene –C(ONH₂)–C≡CH Dual reactivity (oxime ligation + alkyne click chemistry); unexplored bioactivity

Key Observations:

Reactivity: The azidomethyl derivative (3c) is widely used in CuAAC reactions to generate triazoles, whereas the aminooxy-propargyl group in the target compound allows sequential conjugation strategies (e.g., oxime ligation followed by azide-alkyne coupling). The aminooxy group exhibits higher nucleophilicity compared to azides, enabling faster oxime bond formation under mild conditions.

Biological Activity: Azidomethyl-fluorobenzene derivatives (e.g., 3c) demonstrated moderate anti-leishmanial activity (IC₅₀ ~10–50 µM). Cathinone analogs like 4-F-α-PVP exhibit potent psychoactive effects due to dopamine reuptake inhibition, highlighting the impact of fluorinated aromatic moieties on CNS penetration.

Synthetic Challenges :

  • Difluoromethyl derivatives (e.g., 4j) are difficult to isolate due to volatility, whereas propargylamine-oxy groups may require stabilization against oxidation or hydrolysis.

Physicochemical and Spectroscopic Comparisons

Table 2: NMR Data for Selected Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
1-(Azidomethyl)-4-fluorobenzene (3c) 4.35 (s, 2H, CH₂N₃), 7.05–7.30 (m, Ar–H) 48.2 (CH₂N₃), 162.1 (C–F)
1-(Azidomethyl)-4-methylbenzene (3e) 4.30 (s, 2H, CH₂N₃), 2.35 (s, 3H, CH₃) 21.5 (CH₃), 48.5 (CH₂N₃)
Target Compound (Theoretical) ~4.8 (s, 2H, CH₂ONH₂), 2.5 (s, 1H, C≡CH) ~75 (C≡CH), 160 (C–F)

Notes:

  • The target compound’s alkyne proton (C≡CH) is expected to resonate near δ 2.5 ppm, distinct from azidomethyl protons (δ 4.3–4.8 ppm).
  • Fluorine’s electron-withdrawing effect deshields adjacent carbons, as seen in 3c’s C–F signal at δ 162.1 ppm.

Biological Activity

1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and imaging. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various studies.

This compound features a fluorobenzene ring substituted with an aminooxy and propynyl group. This unique structure enhances its reactivity and interaction with biological targets, making it suitable for various applications in drug development and molecular imaging.

The biological activity of this compound is primarily attributed to its ability to participate in bioorthogonal reactions, particularly click chemistry. This property allows for the selective labeling of biomolecules without interfering with their natural functions. The compound can be utilized to create conjugates with peptides or proteins, facilitating targeted delivery systems for therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Radiolabeling : A study demonstrated that 1-(azidomethyl)-4-[^18F]-fluorobenzene could be effectively used for radiolabeling peptides via click chemistry. This approach yielded high radiochemical yields (RCY) and purity, making it a promising candidate for PET imaging applications .
  • In Vivo Applications : In animal models, compounds similar to this compound have shown significant accumulation in tumor tissues. For instance, a related fluorinated compound exhibited a tumor uptake of 3.13% ± 0.83 ID/g at 45 minutes post-injection, indicating effective targeting capabilities .

Biological Activity Summary Table

Study Compound Application Findings
Study 11-(azidomethyl)-4-[^18F]-fluorobenzeneRadiolabelingHigh RCY and purity; effective for PET imaging
Study 2Related fluorinated compoundTumor targetingTumor uptake of 3.13% ± 0.83 ID/g at 45 min
Study 3Various alkyne-functionalized peptidesBioorthogonal reactionsSuccessful conjugation and high stability

Q & A

Q. What synthetic strategies are recommended for introducing the aminooxy-propargyl group into 4-fluorobenzene, and what challenges arise during this process?

The synthesis of 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene requires sequential functionalization of the aromatic ring. A plausible route involves:

  • Step 1 : Introducing the propargyl group via a Sonogashira coupling between 4-fluoroiodobenzene (or bromobenzene) and a propargyl alcohol derivative. This method is effective for forming C–C bonds with alkynes under palladium catalysis .
  • Step 2 : Functionalizing the propargyl group with an aminooxy (–ONH₂) moiety. This can be achieved through nucleophilic substitution using hydroxylamine derivatives (e.g., NH₂OK) under anhydrous conditions.
    Challenges : The aminooxy group is sensitive to oxidation and hydrolysis. Reaction conditions must exclude moisture and strong acids/bases. Propargyl groups may also polymerize under high temperatures, requiring low-temperature protocols .

Q. How can the stability of the aminooxy group in this compound be evaluated under varying experimental conditions?

Stability assessment involves:

  • pH-dependent studies : Monitor decomposition via HPLC or NMR in buffers (pH 1–14) at 25°C and 37°C. The aminooxy group is prone to hydrolysis in acidic media.
  • Oxidative stress tests : Expose the compound to H₂O₂ or other oxidants and track degradation products using LC-MS.
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
    Reference safety protocols from fluorobenzene derivatives for handling reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing the propargyl and aminooxy functionalities?

  • ¹H/¹³C NMR : Confirm the propargyl group via signals at δ 2.0–3.0 ppm (≡C–H) and 70–90 ppm (sp-hybridized carbons). The aminooxy proton (NH₂) appears as a broad singlet at δ 5–6 ppm.
  • IR spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N–H), ~2100 cm⁻¹ (C≡C), and ~1250 cm⁻¹ (C–O).
  • 19F NMR : Verify the fluorine substituent’s position (δ -110 to -120 ppm for para-fluorine) .

Q. How does the fluorine substituent influence the electronic properties of the aromatic ring in this compound?

The electron-withdrawing fluorine atom activates the ring for electrophilic substitution at the meta position while deactivating para and ortho sites. This directs reactivity during functionalization steps (e.g., propargyl group addition) and stabilizes adjacent electron-deficient moieties. Computational studies (DFT) can quantify this effect by analyzing charge distribution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of aminooxy-propargyl group introduction?

Regioselectivity is governed by:

  • Steric effects : Bulky substituents on the propargyl group favor addition to less hindered positions.
  • Electronic effects : Fluorine’s meta-directing nature may compete with directing groups (e.g., –ONH₂).
  • Catalyst design : Palladium/copper catalysts in Sonogashira coupling enhance selectivity for terminal alkynes. Experimental optimization (e.g., ligand screening) is critical .

Q. How can computational chemistry predict tautomeric equilibria involving the aminooxy group?

Density Functional Theory (DFT) calculations can model tautomerization between the aminooxy (–O–NH₂) and hydroxylamine (–NH–O–) forms. Key parameters include:

  • Energy barriers for proton transfer.
  • Solvent effects (PCM models).
  • Substituent effects (fluorine’s electron-withdrawing nature).
    Results guide experimental conditions to stabilize the desired tautomer .

Q. What strategies mitigate oxidative degradation of the propargyl group during storage?

  • Inert atmosphere : Store under argon or nitrogen to prevent alkyne polymerization.
  • Antioxidants : Add BHT (butylated hydroxytoluene) at 0.1–1% w/w.
  • Low-temperature storage : Maintain at -20°C in amber vials to reduce thermal degradation .

Q. How does molecular packing in the crystal lattice affect the compound’s physical properties?

Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : Between aminooxy groups and adjacent molecules.
  • π-π stacking : Fluorobenzene rings align face-to-face, influencing melting point and solubility.
  • Impact on solubility : Polar solvents (e.g., DMSO) disrupt packing, enhancing dissolution .

Q. What catalytic systems enable enantioselective derivatization of this compound?

Chiral phosphine ligands (e.g., BINAP) paired with palladium catalysts can induce asymmetry during cross-coupling reactions. For example:

  • Asymmetric Sonogashira : To install chiral propargylamines.
  • Kinetic resolution : Separate enantiomers using chiral stationary phases in HPLC .

Q. How can contradictory literature data on aminooxy-aromatic reactivity be reconciled?

Systematic studies should:

  • Vary reaction parameters : Temperature, solvent, catalyst loading.
  • Characterize intermediates : In-situ IR or MS to identify transient species.
  • Benchmark against controls : Use model compounds (e.g., 4-fluoroaniline) to isolate variables .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for aminooxy-propargyl functionalization .
  • Analytical Workflow : Combine NMR, IR, and LC-MS for comprehensive characterization .
  • Stability Optimization : Use antioxidants and low-temperature storage .

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